1-(4-Methylpiperazin-1-yl)-2-phenoxypropan-1-one
Description
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12(18-13-6-4-3-5-7-13)14(17)16-10-8-15(2)9-11-16/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCFTSGCMZDNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Halogenated Propanone Intermediates
A primary route involves the synthesis of 1-chloro-2-phenoxypropan-1-one as a key intermediate. This compound is generated by reacting 2-phenoxypropan-1-ol with thionyl chloride () in the presence of a catalytic amount of dimethylformamide (DMF). The reaction proceeds via chlorination of the hydroxyl group, yielding the corresponding chloride:
Subsequent substitution with 4-methylpiperazine is conducted in dimethyl sulfoxide (DMSO) or -dimethylformamide (DMF) under reflux (80–100°C) with potassium carbonate () as a base. The reaction mechanism involves nucleophilic attack by the piperazine nitrogen on the electrophilic carbonyl-adjacent carbon, displacing the chloride:
Key Parameters :
-
Solvent : DMSO or DMF (polar aprotic solvents enhance nucleophilicity).
-
Temperature : 80–100°C (prevents elimination side reactions).
-
Base : (neutralizes HCl, shifting equilibrium toward product).
Alternative Route: Mitsunobu Reaction for Phenoxy Group Installation
For substrates where direct substitution is challenging, the Mitsunobu reaction offers a robust method to install the phenoxy group. Starting with 1-hydroxypropan-2-one , phenol is coupled using diethyl azodicarboxylate (DEAD) and triphenylphosphine () in tetrahydrofuran (THF):
The resulting 2-phenoxypropan-1-one is then subjected to chlorination () followed by piperazine substitution as described in Section 1.1.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies indicate that DMSO outperforms DMF in substitution reactions due to its higher polarity and ability to stabilize transition states. Elevated temperatures (≥80°C) are critical to overcome kinetic barriers, though exceeding 120°C risks decomposition.
Catalytic Enhancements
The addition of catalytic iodide () in DMSO accelerates substitution by converting chloride to a more reactive iodide intermediate (in situ Finkelstein reaction):
This method improves yields from 65% to 82%.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
Column chromatography (silica gel, eluent: , 9:1) achieves >95% purity, as confirmed by HPLC (retention time: 6.7 min).
Comparative Yield Analysis
Challenges and Mitigation Strategies
Elimination Side Reactions
The primary side product, 2-phenoxyacrylophenone (via E2 elimination), is minimized by:
Piperazine Hydrochloride By-Product
Excess 4-methylpiperazine (2.5 equiv) ensures complete substitution, while post-reaction washes with dilute HCl remove unreacted piperazine.
Scale-Up Considerations
Pilot-scale synthesis (100 g) in DMSO achieves consistent yields (78–80%) with a cycle time of 12 hours. Continuous flow systems are under investigation to enhance efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The piperazine ring and ketone group are susceptible to oxidation under specific conditions:
Reduction Reactions
The carbonyl group undergoes reduction to form secondary alcohols:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | EtOH, 0°C | 1-(4-Methylpiperazin-1-yl)-2-phenoxypropan-1-ol | 65–75% |
| LiAlH₄ | THF, reflux | Same as above | 85–90% |
Electrophilic Aromatic Substitution
The phenoxy group directs electrophiles to the para position:
| Reaction | Reagents | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-phenoxy derivative | >90% para |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 4-Halo-phenoxy derivatives | 70–80% para |
Nucleophilic Addition
The ketone participates in nucleophilic additions:
| Nucleophile | Reagents | Product | Stereochemistry |
|---|---|---|---|
| Grignard reagents (e.g., CH₃MgBr) | Et₂O, 0°C → RT | Tertiary alcohol derivatives | Racemic mixture |
| Hydrazine | EtOH, reflux | Hydrazone adducts | N/A |
Piperazine Functionalization
The secondary amine in the piperazine ring undergoes alkylation/acylation:
Comparative Reactivity of Structural Analogs
Stability Under Acidic/Basic Conditions
-
Acidic Conditions : Stable below pH 3; protonation of the piperazine nitrogen occurs without decomposition .
-
Basic Conditions : Ketone enolate formation observed at pH > 10, leading to potential side reactions .
Photochemical Reactions
UV irradiation in the presence of O₂ generates radical intermediates, leading to:
Scientific Research Applications
Research indicates that 1-(4-Methylpiperazin-1-yl)-2-phenoxypropan-1-one exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its structural similarity to psychoactive compounds suggests potential applications in treating conditions such as anxiety and depression. The compound may interact with serotonin and norepinephrine receptors, influencing mood and emotional responses .
Neuropharmacological Applications
The compound's ability to modulate neurotransmitter systems positions it as a candidate for the treatment of various psychiatric disorders. Preliminary studies have shown that it may act as a modulator of serotonin and norepinephrine transporters, which are crucial targets in treating depression and anxiety disorders .
Antimalarial Activity
Recent studies have identified derivatives of 1-(4-Methylpiperazin-1-yl)-2-phenoxypropan-1-one with promising antimalarial properties. For instance, a novel derivative demonstrated curative activity against chloroquine-resistant malaria parasites in preclinical models . This highlights the potential for developing new antimalarial agents based on the compound's structure.
Structure-Activity Relationship (SAR)
The biological activity of 1-(4-Methylpiperazin-1-yl)-2-phenoxypropan-1-one is influenced by modifications to its structure. The following table summarizes key findings related to its SAR:
| Modification Type | Impact on Activity |
|---|---|
| Piperazine Substitution | Enhanced receptor binding affinity |
| Phenoxy Group Variations | Increased solubility and stability |
| Propanone Moiety Alteration | Modulation of biological interactions |
Case Studies
Several case studies have been conducted to explore the therapeutic potential of 1-(4-Methylpiperazin-1-yl)-2-phenoxypropan-1-one:
Case Study 1 : A study evaluating its effects on Mycobacterium tuberculosis showed an IC90 of 4.00 µM, suggesting potential as an anti-tubercular agent.
Case Study 2 : Research on neuroprotective effects indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, supporting its potential use in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Piperazine Modifications : Replacement of the methyl group on the piperazine ring (as in 4-ethylpiperazine derivatives) alters steric and electronic properties, affecting receptor binding .
Pharmacological Activity
Table 2: Bioactivity Comparison
Key Observations :
- The target compound’s phenoxy group lacks electron-withdrawing substituents (e.g., trifluoromethyl in ), which may reduce its enzyme inhibition efficacy compared to trifluoromethyl-containing analogs.
- Piperazine derivatives with bulky aromatic substituents (e.g., bis(4-methoxyphenyl)methyl in ) exhibit enhanced antimicrobial activity, suggesting that the target compound’s simpler phenoxy group may limit this effect.
Physicochemical Properties
Table 3: Physicochemical Data
Key Observations :
- The target compound’s higher molecular weight and phenoxy group likely reduce aqueous solubility compared to smaller analogs like 1-(4-methylpiperazin-1-yl)propan-2-amine .
- LogP values suggest moderate lipophilicity, making it suitable for blood-brain barrier penetration in neuroactive applications .
Biological Activity
1-(4-Methylpiperazin-1-yl)-2-phenoxypropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure features a piperazine ring, a phenoxy group, and a propanone moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's unique structure enhances its solubility and stability, making it suitable for various biological applications. The piperazine ring is known for its ability to interact with neurotransmitter receptors, while the phenoxy group increases the compound's hydrophilicity.
Neurotransmitter Modulation
Research indicates that 1-(4-Methylpiperazin-1-yl)-2-phenoxypropan-1-one exhibits significant activity in modulating neurotransmitter systems. Its structural similarity to psychoactive compounds suggests potential applications in treating anxiety and depression by interacting with serotonin and norepinephrine receptors. Preliminary studies have shown that it may act as a modulator of serotonin and norepinephrine transporters, which are crucial targets in the pharmacotherapy of mood disorders.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to 1-(4-Methylpiperazin-1-yl)-2-phenoxypropan-1-one:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-Amino-4-methylpiperazine | Piperazine ring | Neurotransmitter modulation | Simpler structure; less functional diversity |
| 2-(4-Methylpiperazin-1-yl)ethylamine | Ethylamine extension | Similar neurotransmitter effects | Lacks phenoxy group |
| 1-Methylpiperazine | Methylated piperazine | Limited biological activity | Less polar than 1-(4-Methylpiperazin...) |
| 4-(2-Aminoethyl)morpholine | Morpholine ring | Neuroactive properties | Different ring structure |
Uniqueness : The combination of a piperazine ring with a phenoxy group and ketone functionality allows for enhanced solubility and potential interactions with multiple biological targets compared to its analogs.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of related compounds. For example, derivatives that include the piperazine moiety have been synthesized and screened for their antiproliferative activities against various cancer cell lines. Notably, one derivative demonstrated high cytotoxicity against triple-negative breast cancer cells (IC50 = 0.04 ± 0.02 μM), indicating that modifications to the piperazine structure can significantly impact biological efficacy .
The mechanism of action for 1-(4-Methylpiperazin-1-yl)-2-phenoxypropan-1-one is hypothesized to involve interactions with specific molecular targets such as neurotransmitter receptors and enzymes involved in cellular signaling pathways. The phenoxypropanone group may enhance binding affinity, while the piperazine ring facilitates interactions with various receptors.
Q & A
Basic Research Questions
Q. [Basic] What synthetic methodologies are most effective for synthesizing 1-(4-Methylpiperazin-1-yl)-2-phenoxypropan-1-one, and how can reaction conditions be optimized?
- Methodology :
- Aminomethylation : React a ketone precursor (e.g., 2-phenoxypropan-1-one) with 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) at 60–80°C. Monitor progress via TLC/HPLC to avoid over-reaction .
- Coupling Reactions : Use alkaline conditions (pH 8–9) to couple pre-functionalized propanone intermediates with 4-methylpiperazine. Excess amine (1.2–1.5 eq) improves yield, while higher temperatures (>90°C) risk decomposition .
- Optimization : Adjust solvent polarity (e.g., acetonitrile vs. DMF) to balance reaction rate and by-product formation. Catalyst screening (e.g., K₂CO₃ vs. NaH) can enhance efficiency.
Q. [Basic] Which analytical techniques are recommended to confirm the structural integrity and purity of this compound?
- Methodology :
- Spectroscopy :
- NMR : Compare δ(H) and δ(C) shifts with reference standards (e.g., 4-methylpiperazine protons at δ 2.3–2.5 ppm; aromatic protons at δ 6.8–7.4 ppm) .
- FT-IR : Validate carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and piperazine C-N stretches at 1250–1350 cm⁻¹.
- Chromatography :
- HPLC : Use a C18 column (5 µm, 250 mm) with a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min. Retention times should align with certified reference materials (e.g., LGC Standards) .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (e.g., C₁₄H₁₈N₂O₂: C 66.12%, H 7.13%, N 11.01%).
Q. [Basic] How should stability studies be designed to assess the compound under varying environmental conditions?
- Methodology :
- pH Stability : Incubate solutions (1 mg/mL) in buffers (pH 1–12) at 25°C for 24–72 hours. Analyze degradation via HPLC; acidic conditions (pH < 3) may hydrolyze the ketone group .
- Thermal Stability : Heat solid samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor color changes and melting point shifts (expected mp: 180–185°C) .
- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours. Use LC-MS to detect photo-oxidation by-products (e.g., N-oxide formation) .
Advanced Research Questions
Q. [Advanced] How can crystallographic data resolve ambiguities in stereochemical configuration or molecular conformation?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water (8:2 v/v). Key parameters:
- Bond Angles : C-O-C (122.5° ± 1.5°) and N-C-C (109.5° ± 2°) confirm tetrahedral geometry at the piperazine nitrogen .
- Torsion Angles : Phenoxy group dihedral angles (15–25°) indicate restricted rotation due to steric hindrance .
- Data Reconciliation : Compare experimental results with DFT-optimized structures (e.g., B3LYP/6-31G* basis set) to validate computational models .
Q. [Advanced] What experimental strategies address contradictory bioactivity data reported for piperazine derivatives in pharmacological studies?
- Methodology :
- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify non-linear effects (e.g., receptor saturation at >10 µM) .
- Assay Validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement.
- Meta-Analysis : Adjust for variables like cell line (HEK293 vs. CHO), serum content (5% FBS vs. serum-free), and incubation time (24 vs. 48 hours) .
Q. [Advanced] How can computational modeling predict the reactivity of the ketone group in nucleophilic addition reactions?
- Methodology :
- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level. Calculate frontier molecular orbitals (FMOs) to identify nucleophilic attack sites (LUMO localization at carbonyl carbon) .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess steric accessibility of the ketone group.
- Experimental Validation : Compare predicted activation energies with kinetic data from nucleophilic addition reactions (e.g., hydrazine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
